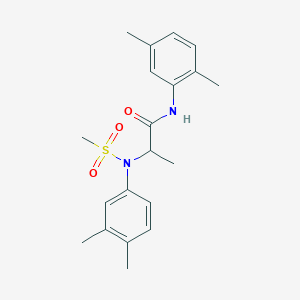![molecular formula C16H17N3O4S B4167835 N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167835.png)
N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide, commonly known as NAMPT inhibitor, is a chemical compound that has been extensively researched in the field of cancer treatment. It is a small molecule that inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme that is essential for cellular metabolism.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor works by inhibiting the activity of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is essential for cellular metabolism, and cancer cells have a higher demand for NAD+ than normal cells due to their increased metabolic activity. By inhibiting N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor reduces the levels of NAD+ in cancer cells, leading to a decrease in their metabolic activity and ultimately, their growth.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor has been shown to have several biochemical and physiological effects. It reduces the levels of NAD+ in cancer cells, leading to a decrease in their metabolic activity. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor is its potential use in combination with chemotherapy and radiation therapy, which could enhance their efficacy and reduce the risk of drug resistance. Additionally, it has been shown to have a broad spectrum of activity against various cancer cell lines. However, one of the limitations of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor is its potential toxicity, as it has been shown to have off-target effects on normal cells.
Future Directions
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor. One area of interest is the development of more potent and selective N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitors that have fewer off-target effects. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor in combination with chemotherapy and radiation therapy. Finally, there is a need for research on the potential use of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor in other diseases, such as metabolic disorders and neurodegenerative diseases.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-12-7-9-13(10-8-12)18-16(21)14-5-3-4-6-15(14)19-24(2,22)23/h3-10,19H,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZWGEPHNFWMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4167764.png)

![1-[4-(benzyloxy)-3-ethoxybenzoyl]piperidine](/img/structure/B4167779.png)
![2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4167794.png)

![1-(diphenylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4167818.png)
![2-[(5-ethyl-5-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4167825.png)
![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)urea](/img/structure/B4167829.png)
![3,4,5-trimethoxy-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4167832.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4167843.png)


![N,N-diethyl-2-[(8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4167863.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4167878.png)